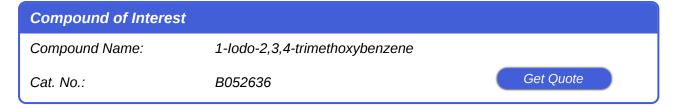


Technical Guide: Physicochemical and Synthetic Applications of 1-lodo-2,3,4-trimethoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available data and experimental protocols related to **1-lodo-2,3,4-trimethoxybenzene**. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related isomers and general methodologies relevant to its characterization and application in research and development.

Core Data: Melting Point of 1-lodo-2,3,4-trimethoxybenzene and Related Isomers

As of the latest literature review, a specific melting point for **1-lodo-2,3,4-trimethoxybenzene** has not been experimentally reported in publicly accessible databases and scientific literature. A patent describing the synthesis of 2,3,4-trimethoxyiodobenzene did not include its melting point data.[1]

For comparative purposes and to provide context for researchers working with related structures, the melting points of isomeric and similar compounds are presented below.



Compound Name	Structure	Melting Point (°C)	CAS Number
1-lodo-2,3,4- trimethoxybenzene	Data Not Available	25245-37-8	
5-lodo-1,2,3- trimethoxybenzene	80.5 - 89.5[2]	25245-29-8	_
5-lodo-1,2,3- trimethoxybenzene	85 - 87[3][4]	25245-29-8	_
1-lodo-2,3- dimethoxybenzene	43 - 45	25245-33-4	_

Experimental Protocols: Melting Point Determination

The determination of a compound's melting point is a fundamental technique for assessing its purity and confirming its identity. Below are detailed methodologies for performing a melting point determination suitable for a crystalline organic solid like **1-lodo-2,3,4-trimethoxybenzene**.

Capillary Method using a Digital Melting Point Apparatus

This is the most common and accurate method for determining the melting point of a solid organic compound.

Apparatus and Materials:

- Digital melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for pulverizing crystals)
- The solid sample (1-lodo-2,3,4-trimethoxybenzene)



Procedure:

- Sample Preparation:
 - Ensure the sample is completely dry, as residual solvent can depress the melting point.
 - If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.
 - Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
 - Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.
- Loading the Apparatus:
 - Carefully insert the capillary tube into the sample holder of the melting point apparatus.
 - Set the starting temperature to about 15-20°C below the expected melting point. If the
 melting point is unknown, a preliminary rapid heating can be performed to get an
 approximate range.
- · Melting Point Determination:
 - Set the heating rate (ramp rate) to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Continue to observe and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).
 - The recorded melting range provides an indication of the sample's purity. A pure compound will typically have a sharp melting range of 0.5-1.5°C.



- Post-Measurement:
 - Allow the apparatus to cool before performing subsequent measurements.
 - Use a fresh capillary tube for each new sample or determination.

Visualization of a Key Synthetic Application

Aryl iodides such as **1-lodo-2,3,4-trimethoxybenzene** are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex molecules in drug discovery and materials science.[5] The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for this class of compounds.

Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

This diagram outlines the key components and steps in a typical Suzuki-Miyaura coupling. **1-lodo-2,3,4-trimethoxybenzene** would serve as the aryl halide, which reacts with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is typically heated in an appropriate solvent mixture. Following the reaction, a work-up and purification procedure are performed to isolate the desired biaryl product, which is then characterized to confirm its structure and purity. This synthetic route is highly versatile and widely employed in the development of new pharmaceutical compounds and functional materials.

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